molecular formula C15H12BrN3O B10905333 4-bromo-1-methyl-N-(naphthalen-1-yl)-1H-pyrazole-5-carboxamide

4-bromo-1-methyl-N-(naphthalen-1-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10905333
M. Wt: 330.18 g/mol
InChI Key: ZJUZJVRDLPZUEF-UHFFFAOYSA-N
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Description

4-BROMO-1-METHYL-N~5~-(1-NAPHTHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, and a naphthyl group attached to the nitrogen atom at the 5th position of the pyrazole ring The carboxamide group is located at the 5th position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-1-METHYL-N~5~-(1-NAPHTHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The bromine atom can be introduced at the 4th position of the pyrazole ring using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Naphthyl Substitution: The naphthyl group can be attached to the nitrogen atom at the 5th position of the pyrazole ring through a nucleophilic substitution reaction using a naphthyl halide.

    Carboxamide Formation: The carboxamide group can be introduced at the 5th position of the pyrazole ring through the reaction of the corresponding carboxylic acid with an amine or ammonia.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to the corresponding amine.

    Substitution: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~), and hydrogen peroxide (H~2~O~2~).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN~3~), sodium thiolate (NaSR), and sodium alkoxide (NaOR).

Major Products Formed:

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-BROMO-1-METHYL-N~5~-(1-NAPHTHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: It can be used as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 4-BROMO-1-METHYL-N~5~-(1-NAPHTHYL)-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The binding interactions can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition or activation of enzymatic activity, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

4-BROMO-1-METHYL-N~5~-(1-NAPHTHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:

    4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the naphthyl group, which may result in different biological activity and chemical properties.

    1-METHYL-N~5~-(1-NAPHTHYL)-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the bromine atom, which may affect its reactivity and interactions with molecular targets.

    4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE: The carboxamide group is located at a different position, which may influence its chemical behavior and applications.

The uniqueness of 4-BROMO-1-METHYL-N~5~-(1-NAPHTHYL)-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific substitution pattern, which can impart distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H12BrN3O

Molecular Weight

330.18 g/mol

IUPAC Name

4-bromo-2-methyl-N-naphthalen-1-ylpyrazole-3-carboxamide

InChI

InChI=1S/C15H12BrN3O/c1-19-14(12(16)9-17-19)15(20)18-13-8-4-6-10-5-2-3-7-11(10)13/h2-9H,1H3,(H,18,20)

InChI Key

ZJUZJVRDLPZUEF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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